molecular formula C16H17N7O2 B2578949 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 1396674-64-8

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2578949
CAS No.: 1396674-64-8
M. Wt: 339.359
InChI Key: ZOSPRWAKPAFNGS-UHFFFAOYSA-N
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Description

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazine-substituted 1,2,4-oxadiazole core linked to a cyclohexyl group and a pyrazole-3-carboxamide moiety. This compound is cataloged under the product code sc-494774 and is supplied by Santa Cruz Biotechnology in 5 mg quantities for research purposes . Its structure combines pharmacologically relevant motifs, including the 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capabilities) and the pyrazole-carboxamide group (common in kinase inhibitors and receptor modulators) .

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPRWAKPAFNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The molecule comprises three key components (Fig. 1):

  • 1,2,4-Oxadiazole ring : Electron-deficient, prone to nucleophilic substitution at C-5.

  • Pyrazine substituent : Aromatic, participates in π-stacking and hydrogen bonding.

  • Pyrazole-3-carboxamide : Acidic NH groups enable hydrogen bonding and metal coordination.

Key reactive sites :

  • Oxadiazole C-5 (electrophilic due to adjacent N and O).

  • Pyrazole NH (potential for alkylation/acylation).

  • Cyclohexyl group (steric influence on substitution reactions).

2.1. Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative (e.g., ester or acyl chloride) under dehydrating conditions :

Reaction conditions :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, reflux, 4–6 hrs65–72%

Example :

Amidoxime+Methyl pyrazine-2-carboxylatePOCl3,Δ1,2,4-Oxadiazole intermediate\text{Amidoxime} + \text{Methyl pyrazine-2-carboxylate} \xrightarrow{\text{POCl}_3, \Delta} \text{1,2,4-Oxadiazole intermediate}

2.2. Functionalization of the Cyclohexyl Group

The cyclohexylamine is introduced via nucleophilic substitution or coupling reactions. Tin(II) chloride in HCl facilitates nitro-to-amine reduction :

Reaction :

\text{Nitro intermediate} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{Cyclohexylamine derivative} \quad (\text{Yield: 69%})

2.3. Pyrazole Carboxamide Coupling

The pyrazole-3-carboxamide is synthesized via:

  • Hydrazine cyclocondensation : Ethyl acetoacetate reacts with hydrazine hydrate to form pyrazole .

  • Carboxamide formation : Pyrazole-3-carboxylic acid is activated (e.g., via SOCl₂) and coupled with cyclohexylamine .

Conditions :

StepReagentsTemperatureYield
CyclizationHydrazine hydrate, CH₃COOHReflux85%
ActivationSOCl₂, THFRT78%

3.1. Electrophilic Substitution on Pyrazine

The pyrazine ring undergoes nitration or halogenation at the meta position due to electron-withdrawing effects of adjacent N atoms :

Example :

\text{Pyrazine derivative} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{3-Nitro-pyrazine} \quad (\text{Yield: 72%})

3.2. Alkylation of Pyrazole NH

The pyrazole NH undergoes alkylation with alkyl halides in basic media :

Pyrazole carboxamide+R-XK2CO3,DMFN-Alkylated product\text{Pyrazole carboxamide} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated product}

Selectivity : Controlled by steric hindrance from the cyclohexyl group.

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (DSC data inferred from ).

  • Hydrolytic susceptibility : Oxadiazole ring hydrolyzes under strong acidic/basic conditions :

1,2,4-OxadiazoleHCl (6N), 80°CCarboxylic acid + Amidoxime\text{1,2,4-Oxadiazole} \xrightarrow{\text{HCl (6N), 80°C}} \text{Carboxylic acid + Amidoxime}

Spectral Characterization Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.84 (s, pyrazine H), 6.22 (s, pyrazole H), 1.87–2.19 (m, cyclohexyl)
IR (KBr)3362 cm⁻¹ (NH stretch), 1597 cm⁻¹ (C=N oxadiazole)
LC-MS m/z 407.4 [M+H]⁺

Pharmacological Derivatization

  • Anticancer activity : Via 1,2,4-oxadiazole’s DNA intercalation .

  • Antimicrobial effects : Pyrazole carboxamide’s hydrogen-bonding capability .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against non-small cell lung cancer and breast cancer cells, indicating their potential as lead compounds for further development .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. Studies report that certain derivatives exhibit potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than first-line antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli15.00
Compound CCandida albicans20.00

Agricultural Applications

2.1 Pesticidal Activity
The structural features of pyrazole derivatives suggest potential applications in agrochemicals as pesticides or herbicides. Compounds similar to this compound have been reported to exhibit herbicidal activity against various weed species. The mechanism often involves disruption of plant metabolic pathways or inhibition of specific enzymes critical for plant growth .

Material Science

3.1 Development of Functional Materials
The unique chemical properties of pyrazole derivatives allow them to be explored for applications in material science, particularly in the development of functional materials such as sensors and catalysts. Their ability to form coordination complexes with metals can lead to innovative applications in catalysis and electronic devices .

Case Studies

4.1 Case Study: Anticancer Screening
In a systematic screening of a library of pyrazole compounds, this compound was identified as a lead candidate due to its selective cytotoxicity against cancer cells while sparing non-cancerous cells. The study utilized various assays including differential nuclear staining and RNA sequencing to elucidate the mechanism of action, confirming its potential as an anticancer agent .

4.2 Case Study: Pesticidal Efficacy
A series of experiments evaluated the herbicidal efficacy of pyrazole derivatives on common agricultural weeds. Results indicated that specific modifications to the molecular structure significantly enhanced herbicidal activity, leading to a decrease in weed biomass by up to 70% under controlled conditions .

Mechanism of Action

The mechanism of action of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Comparison of Santa Cruz Carboxamide Analogs

Compound Name Product Code Key Structural Variation
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide sc-494774 Pyrazole-3-carboxamide
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide sc-494779 Thiophene-3-carboxamide
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide sc-494777 Tetrahydroindazole-3-carboxamide

Comparison with Non-Oxadiazole Heterocyclic Compounds

1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide (CAS 1005664-84-5)

This compound (MW: 296.327) replaces the oxadiazole ring with a 1,2,4-triazole core while retaining the pyrazole-carboxamide group .

BTRX-335140 (PC-36056)

BTRX-335140 (MW: 453.562) features a quinoline-oxadiazole scaffold with a piperidine-tetrahydro-2H-pyran substituent . While it shares the 1,2,4-oxadiazole motif, its extended quinoline system and higher molecular weight suggest divergent pharmacological targets (e.g., kinase or GPCR modulation) compared to the pyrazine-based target compound.

Functional Group Analysis

  • Pyrazine vs. Carbazole: Salih et al. synthesized carbazole-triazanylidene hybrids (e.g., compounds 24 and 25) with acetyl-linked carbazole moieties . Though unrelated structurally, carbazoles are notable for DNA intercalation and antitumor activity, highlighting how heterocycle choice drives functional divergence.
  • Oxadiazole vs. Triazole : The oxadiazole’s oxygen atom contributes to electronegativity and hydrogen-bond acceptor capacity, whereas triazoles offer additional nitrogen atoms for coordination or π-stacking interactions .

Biological Activity

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C20H19N5O4
  • Molecular Weight : 393.41 g/mol
  • CAS Number : 1396795-18-8
  • Purity : >90% .

1. Anti-inflammatory Activity

Research indicates that compounds with pyrazole and oxadiazole moieties exhibit significant anti-inflammatory effects. For instance, a series of pyrazole derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. Specific compounds from this series showed IC50 values ranging from 57.24 to 69.15 μg/mL .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study evaluating various pyrazole derivatives found that modifications in the side chains significantly enhanced antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for activity .

3. Anticancer Potential

Pyrazole derivatives have been recognized for their anticancer properties. Research has shown that certain pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with similar structural features to this compound were effective in reducing the viability of cancer cell lines in vitro .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • COX Inhibition : Many pyrazole derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels, contributing to their anticancer and anti-inflammatory effects.
  • Enzyme Inhibition : Compounds similar to this one have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a novel series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in edema compared to the control group, suggesting strong anti-inflammatory potential .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer efficacy of pyrazole derivatives revealed that compounds structurally related to this compound inhibited the growth of various cancer cell lines with IC50 values indicating effectiveness at low concentrations .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryIC50 values between 57.24 - 69.15 μg/mL
AntimicrobialEffective against E. coli, S. aureus
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the key synthetic challenges in preparing N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including cyclization to form the oxadiazole and pyrazole rings, followed by coupling intermediates. Challenges include controlling regioselectivity during cyclization and ensuring high purity. For example, cyclization of hydrazide derivatives with phosphorus oxychloride at 120°C under inert conditions can yield the oxadiazole core, while coupling with cyclohexyl intermediates requires precise stoichiometry and catalysts like K2_2CO3_3 in DMF . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Structural confirmation relies on spectral and analytical techniques:

  • NMR spectroscopy (1H, 13C) to verify proton environments and carbon frameworks, as demonstrated for similar oxadiazole-pyrazole hybrids .
  • IR spectroscopy to identify functional groups like C=O (1650–1700 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .
  • HPLC with UV detection for purity assessment (>95%) .

Q. What biological targets are most relevant for this compound, and how are preliminary in vitro assays designed?

The compound’s heterocyclic core suggests potential enzyme inhibition (e.g., factor Xa, antiplasmodial targets). Assays include:

  • Enzyme inhibition kinetics : Measure IC50_{50} values using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .
  • Selectivity screening : Compare activity against related enzymes (e.g., trypsin, plasma kallikrein) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity and selectivity?

SAR strategies involve systematic modification of substituents:

  • P1 optimization : Replace pyrazine with aminobenzisoxazole to enhance factor Xa binding affinity, as seen in razaxaban derivatives (Ki_i = 13 pM) .
  • P4 modifications : Introduce hydrophobic groups (e.g., biphenyl) to improve membrane permeability and reduce plasma protein binding .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate effects on metabolic stability .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, and how are experimental parameters controlled?

  • Antithrombotic models : Rat venous thrombosis models with controlled dosing (oral vs. intravenous) to assess efficacy (e.g., clot reduction) and PK parameters (Cmax_{max}, t1/2_{1/2}) .
  • Tissue distribution studies : Radiolabeled compound tracking in rodents to measure bioavailability and blood-brain barrier penetration .
  • Protein binding adjustments : Use of albumin-free buffers in vitro to correlate free fraction with in vivo activity .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:

  • Prodrug strategies : Modify carboxyl groups to esters for enhanced absorption, followed by enzymatic hydrolysis in vivo .
  • Metabolite identification : LC-MS/MS profiling of plasma samples to detect inactive/degraded metabolites .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption-distribution profiles to refine dosing regimens .

Q. What computational methods are effective for predicting binding modes and guiding molecular design?

  • Molecular docking : Use X-ray structures of target enzymes (e.g., factor Xa PDB: 1NFU) to model interactions with the pyrazole-oxadiazole core .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .

Methodological Considerations

  • Synthetic reproducibility : Strict control of reaction conditions (temperature, solvent purity) is essential to avoid byproducts .
  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

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